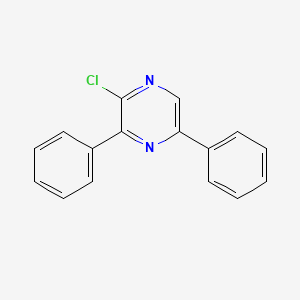
Pyrazine, 2-chloro-3,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine, 2-chloro-3,5-diphenyl- is a heterocyclic aromatic organic compound It features a pyrazine ring substituted with chlorine at the 2-position and phenyl groups at the 3- and 5-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine, 2-chloro-3,5-diphenyl- typically involves the reaction of 1-hydroxy-3,5-diphenylpyrazin-2-one with phosphoryl chloride. This reaction yields 2-chloro-6-hydroxy-3,5-diphenylpyrazine . The reaction conditions generally require heating the mixture at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for pyrazine, 2-chloro-3,5-diphenyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazine, 2-chloro-3,5-diphenyl- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions
Phosphoryl Chloride: Used in the synthesis of the compound.
Acetic Anhydride and Acetic Acid: Used in the preparation of related pyrazine derivatives.
Major Products Formed
The major products formed from reactions involving pyrazine, 2-chloro-3,5-diphenyl- depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
Pyrazine, 2-chloro-3,5-diphenyl- has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceutical compounds due to its potential biological activities.
Materials Science: The compound’s aromatic structure makes it a candidate for use in organic materials and polymers.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological systems.
Mecanismo De Acción
The mechanism of action of pyrazine, 2-chloro-3,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The exact pathways and targets can vary depending on the specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dihydroxy-3,5-diphenylpyrazine: A related compound with hydroxyl groups instead of chlorine.
2,5-Dimethylpyrazine: Another pyrazine derivative with different substituents.
Uniqueness
Pyrazine, 2-chloro-3,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of chlorine and phenyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
41270-63-7 |
|---|---|
Fórmula molecular |
C16H11ClN2 |
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
2-chloro-3,5-diphenylpyrazine |
InChI |
InChI=1S/C16H11ClN2/c17-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H |
Clave InChI |
YLBCZNNGPOPTGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


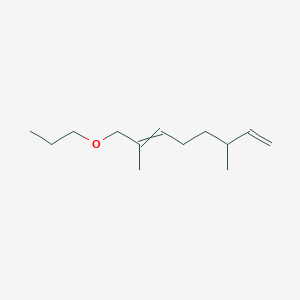
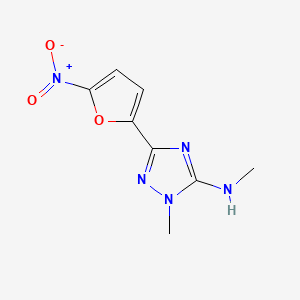
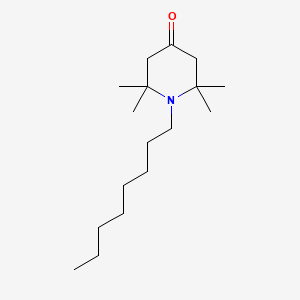
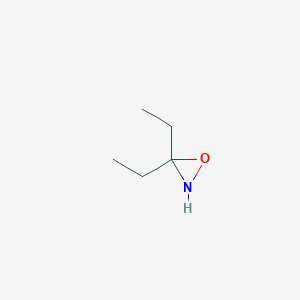
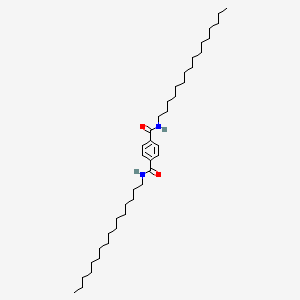


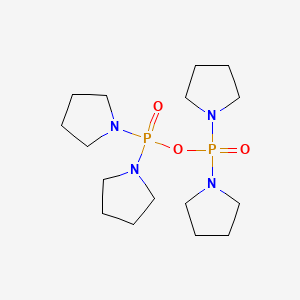

![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)
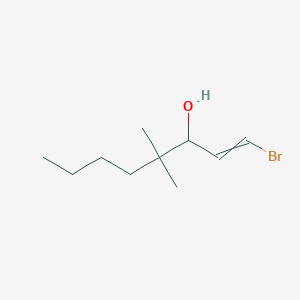
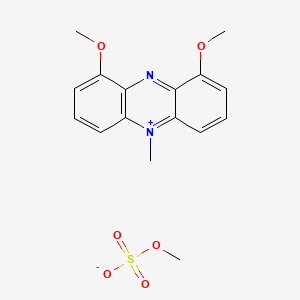
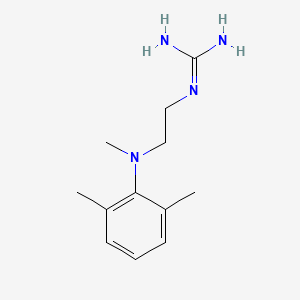
![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
